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Compound of Interest

Compound Name: 6-Ethynyl-1H-indazole
CAS No.: 1093847-80-3
Cat. No.: B2961565
Get Quote
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Executive Summary

Molecule: 6-Ethynyl-1H-indazole (CoHsN2) Molecular Weight: 142.16 g/mol Core Significance:
This compound is a critical "click-ready” intermediate in the synthesis of kinase inhibitors (e.g.,
JNK, VEGFR) and heterocyclic drug scaffolds.[1] The presence of the terminal alkyne at the C-
6 position allows for rapid diversification via CUAAC (Copper-Catalyzed Azide-Alkyne
Cycloaddition) or Sonogashira coupling. Analytical Challenge: Distinguishing the 6-isomer from
the 5-isomer is a common synthetic hurdle. This guide provides the specific spectroscopic
fingerprints required for unambiguous structural assignment.

Structural Analysis & Numbering Convention

The indazole core consists of a benzene ring fused to a pyrazole ring. The standard IUPAC
numbering initiates at the nitrogen bearing the proton (position 1) and proceeds counter-
clockwise.[1]

e N-1: Pyrrole-like nitrogen (protonated in neutral form).[1]

e N-2: Pyridine-like nitrogen.[1]
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e C-3: Imine-like carbon.[1]

e C-6: The site of ethynyl substitution.

Electronic Environment

The ethynyl group (-C=CH) acts as an electron-withdrawing group (EWG) via induction (-I) but
can exhibit weak mesomeric donation (+M) in certain conjugated systems.[1] In the indazole
system, its primary effect on the NMR spectrum is the deshielding of ortho-protons (H-5 and H-
7) due to magnetic anisotropy of the triple bond cone and inductive withdrawal.

Structural Logic & Numbering
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Figure 1: Structural correlation showing the impact of the 6-ethynyl substituent on the local

proton environment.

Predicted 1H NMR Spectrum (400 MHz, DMSO-ds)

The following data is predicted based on the incremental substituent effects applied to the
experimental base values of unsubstituted 1H-indazole.

Solvent: DMSO-ds is the preferred solvent to observe the labile N-H proton and ensure
solubility of the planar aromatic system.

Data Summary Table
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Position

Proton Type

Predicted
Shift (3,
ppm)

Multiplicity

Coupling
Constants (

, H2)

Assignment
Notes

NH

Labile

13.10-13.30

brs

Exchangeabl
e; broad

signal.[1]

Aromatic

8.10

Characteristic
indazole
singlet;
minimally
affected by
C-6 sub.[1]

Aromatic

7.82

Doublet;
couples
strongly to H-
5.[1]

H-7

Aromatic

7.75

s (ord)

Appears as a
singlet or fine
doublet (meta

coupling).[1]

H-5

Aromatic

7.31

dd

Doublet of
doublets;
ortho to

ethynyl.

-C=CH

Acetylenic

4.25

Sharp singlet;
diagnostic for
terminal

alkyne.[1]

Detailed Analysis

e The Acetylenic Proton (~4.25 ppm): This is the most diagnostic signal. It appears as a sharp

singlet in the 4.1-4.4 ppm range. In CDCIs, this may shift slightly upfield (~3.2 ppm), but in
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DMSO-ds, hydrogen bonding with the solvent often shifts it downfield.[1]

e The H-7 Singlet (~7.75 ppm): In unsubstituted indazole, H-7 is a doublet (

Hz) due to coupling with H-6.[1] Substitution at C-6 removes this large coupling. H-7 will now
appear as a narrow singlet or a fine doublet due to weak meta-coupling (

Hz) with H-5.[1] This loss of large coupling is the primary confirmation of the 6-position
substitution.

e The H-4/H-5 System: H-4 and H-5 form an ABX-like system (with H-7).[1] H-4 remains a
doublet (

Hz), while H-5 becomes a doublet of doublets (dd) due to the large ortho coupling to H-4 and
the small meta coupling to H-7.[1]

Predicted 13C NMR Spectrum (100 MHz, DMSO-ds)

The carbon spectrum will display 9 distinct signals: 7 aromatic/heterocyclic carbons and 2

acetylenic carbons.[1]
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. Predicted Shift (5,
Position Carbon Type Notes

ppm)

Bridgehead carbon

C-7a Quaternary 139.5
next to N-1.[1]

Imine-like carbon;
C-3 CH 134.5 typically the most
deshielded CH.

Ipso carbon. Attached

C-6 Quaternary 120.5
to alkyne.
Ortho to ethynyl;
C-5 CH 125.8 deshielded relative to
parent.[1]
C-3a Quaternary 122.0 Bridgehead carbon.[1]
C4 CH 1215 Meta to ethynyl.
Ortho to ethynyl;
shielded relative to
C-7 CH 114.5
benzene analogs due
to N-1 proximity.
Internal alkyne
-C= Quaternary 84.0
carbon.[1]
Terminal alkyne
=CH CH 80.5

carbon.[1]

Experimental Validation Protocol

To confirm the structure and rule out the 5-ethynyl isomer, the following validation workflow is
recommended.

Protocol A: Multiplicity Analysis

e Acquire a standard 1H NMR (16 scans min) in DMSO-ds.[1]
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e Check H-7: If the signal at ~7.7 ppm is a doublet with

Hz, the substitution is NOT at position 6 (likely position 5). If it is a singlet (or fine doublet

Hz), it confirms substitution at C-6.[1]

Protocol B: NOE (Nuclear Overhauser Effect)[1]

« Irradiate the acetylenic proton signal (~4.25 ppm).[1]
¢ Observation: You should observe NOE enhancement at H-7 and H-5.

 Differentiation: H-7 is spatially close to the N-H (if tautomer allows) or distinct by its lack of
large coupling. Enhancement of two aromatic signals confirms the ethynyl group is between
two protons (position 4 or 5 would show different patterns).[1] Correction: At position 6, the
ethynyl is between H-5 and H-7.[1] Both will show NOE.[1]

Synthesized Material

1H NMR Acquisition
(DMSO-d6)

Analyze H-7
Multiplicity

Broad Singlet / Fine Doublet Large Doublet
(J<2Hz) (J>7Hz)

CONFIRMED: REJECTED:
6-Ethynyl-1H-indazole Likely 5-isomer

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2961565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Figure 2: Logic flow for structural verification using 1H NMR multiplicity.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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